2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide is a heterocyclic compound that piqued interest in pharmaceutical chemistry due to its structural intricacy and versatile functionalities. The incorporation of pyrazolo-pyridazinone scaffold suggests potential pharmacological activities.
Mechanism of Action
Target of Action
The compound, also known as 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(3-methylphenyl)acetamide, is primarily designed to target kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. They work by transferring phosphate groups from ATP to specific substrates, a process known as phosphorylation .
Mode of Action
This compound is a kinase inhibitor that mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation process and thus disrupting the signaling pathways that drive cell growth and division .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting mTOR, the compound can disrupt the overactivation of oncogenic pathways, which are common in cancer cells .
Result of Action
The inhibition of kinase activity by this compound disrupts cell signaling pathways, leading to a reduction in cell growth and division . This can result in the death of cancer cells, slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves constructing the pyrazolo[3,4-d]pyridazinone core, typically starting from a substituted phenylhydrazine reacting with various diketones under acid/base catalysis to form the pyrazole ring. Subsequent cyclization under reflux conditions forms the pyridazinone ring.
Industrial Production Methods: : Scaling up involves solvent-based synthesis in a controlled environment, ensuring high yields and purity. The process may include rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Mild oxidizing agents can convert certain functional groups, primarily in the pyrazole ring, altering the electronic properties.
Reduction: : Reduction reactions can target the carbonyl groups, leading to secondary alcohol formation.
Substitution: : Electrophilic substitution reactions on the phenyl ring are common, modifying the chemical activity and solubility.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : NaBH₄ or LiAlH₄ in aprotic solvents.
Substitution: : Halogens like Br₂ or Cl₂ in the presence of Lewis acids.
Major Products: : These reactions yield derivatives with modified bioactivity, potentially improving pharmacokinetics or target specificity.
Scientific Research Applications
The compound’s diverse applications in scientific research include:
Chemistry: : Utilized as a synthetic intermediate for developing other complex molecules.
Biology: : Studied for its interaction with various biological targets.
Medicine: : Potential therapeutic effects in anti-inflammatory and anti-cancer treatments, though clinical studies are ongoing.
Industry: : Employed in designing novel materials with specific physical properties due to its rigid structure.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compounds like 2-(4-cyclopropyl-1H-pyrazol-3-yl)-N-(m-tolyl)acetamide and 2-(4-cyclopropyl-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide share structural similarities, differing in the ring structure or substituents, thus altering their biological activities and chemical properties.
Uniqueness: : 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide stands out for its pyrazolo-pyridazinone framework, offering a unique binding profile and potentially novel therapeutic benefits compared to its analogs.
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Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-6-5-7-17(12-15)25-20(29)14-27-23(30)22-19(21(26-27)16-10-11-16)13-24-28(22)18-8-3-2-4-9-18/h2-9,12-13,16H,10-11,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWGPMGPXGEIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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